1-acetyl-N-({[2,4'-bipyridine]-4-yl}methyl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-({[2,4’-bipyridine]-4-yl}methyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with an acetyl group and a bipyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-({[2,4’-bipyridine]-4-yl}methyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Bipyridine Moiety: The bipyridine moiety can be introduced through a coupling reaction involving 2,4’-bipyridine and a suitable halide precursor.
Acetylation: The final step involves the acetylation of the piperidine ring using acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-({[2,4’-bipyridine]-4-yl}methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-acetyl-N-({[2,4’-bipyridine]-4-yl}methyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-acetyl-N-({[2,4’-bipyridine]-4-yl}methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-acetyl-N-(2-ethylphenyl)piperidine-4-carboxamide
- 1-acetyl-N-(2-ethoxyphenyl)piperidine-4-carboxamide
- 1-acetyl-N-2-pyridinyl-4-piperidinecarboxamide
Uniqueness
1-acetyl-N-({[2,4’-bipyridine]-4-yl}methyl)piperidine-4-carboxamide is unique due to its bipyridine moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific ligand characteristics or bioactivity profiles.
Properties
IUPAC Name |
1-acetyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14(24)23-10-5-17(6-11-23)19(25)22-13-15-2-9-21-18(12-15)16-3-7-20-8-4-16/h2-4,7-9,12,17H,5-6,10-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHIDBBYUUDJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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